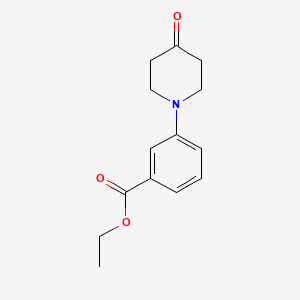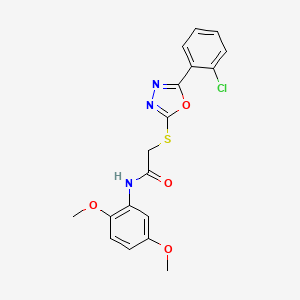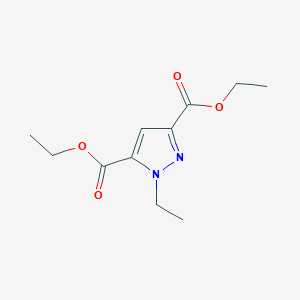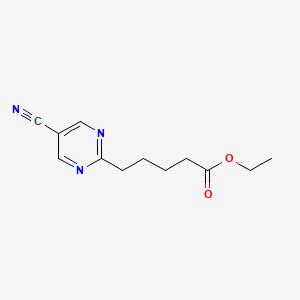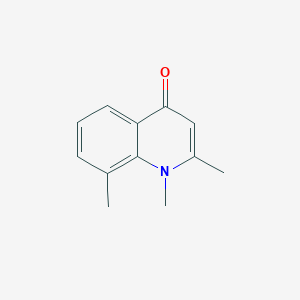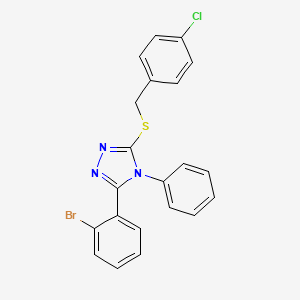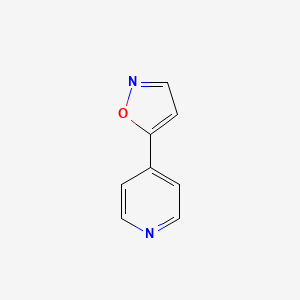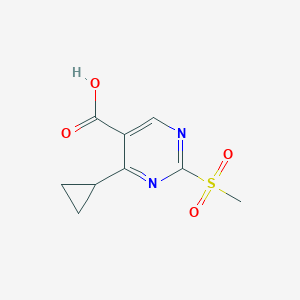
4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a methylsulfonyl group, and a carboxylic acid group attached to a pyrimidine ring. Its molecular formula is C9H10N2O4S, and it has a molecular weight of 242.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form the pyrimidine ring . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain inflammatory mediators, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical properties and applications.
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid:
Uniqueness: 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O4S |
|---|---|
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
4-cyclopropyl-2-methylsulfonylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-16(14,15)9-10-4-6(8(12)13)7(11-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
LZPACPSIFUDNMA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


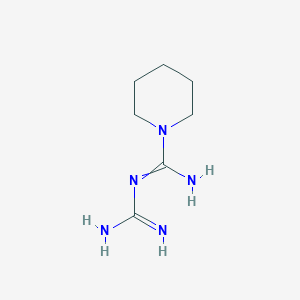
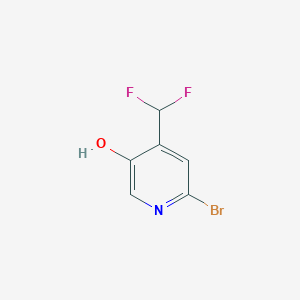
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11772704.png)
![3,6-Dichloro-N-(5-chloro-2-methoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11772718.png)
